Saracatinib

Content Navigation

CAS Number

Product Name

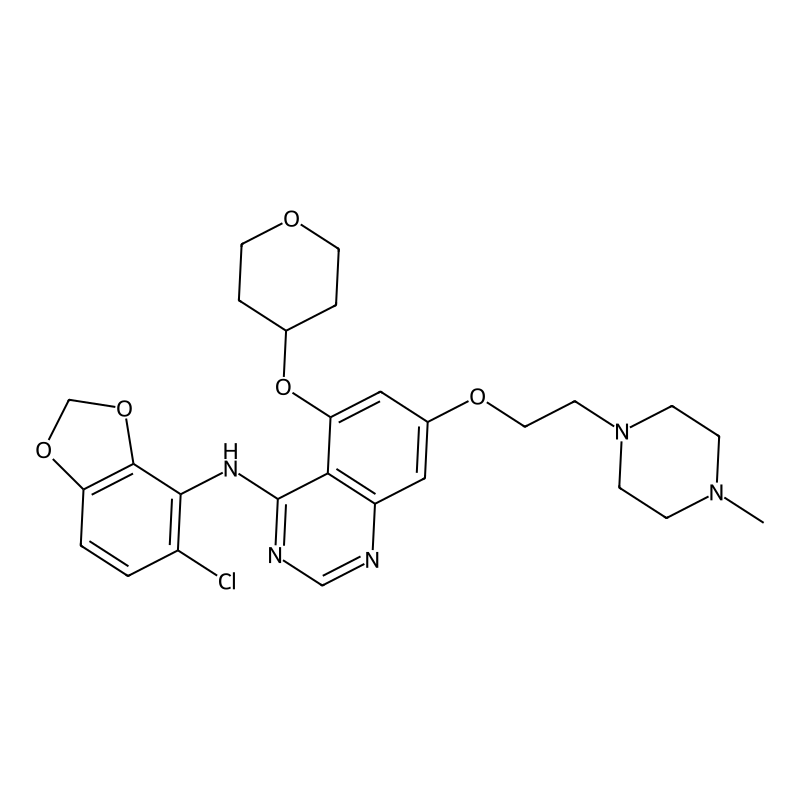

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Saracatinib AZD0530 Src kinase inhibition mechanism of action

Molecular Mechanism of Action and Signaling Pathways

Saracatinib is an aniline-quinazoline compound that acts as a competitive, reversible inhibitor of the ATP-binding site in the active conformation of Src kinase [1]. It is highly selective for non-receptor tyrosine kinases, with nanomolar IC₅₀ values for c-Src, c-Yes, Lck, and Bcr-Abl [1] [2].

SRC Kinase Structure and Regulation c-SRC is a proto-oncogene belonging to the Src Family Kinases (SFKs). Its activity is regulated by intramolecular interactions:

- Inactive State: SRC maintains a "closed" conformation through phosphorylation of a C-terminal tyrosine residue (Y530 by CSK) and interactions between its SH2 and SH3 domains [3].

- Active State: Activation occurs through dephosphorylation of Y530 and autophosphorylation of Y419 in the activation loop, leading to an "open" conformation [3].

Key Signaling Pathways Modulated by SRC SRC integrates signals from multiple cell surface receptors to regulate processes often dysregulated in cancer. The diagram below illustrates the core signaling pathways affected by SRC inhibition.

This compound binding inhibits SRC kinase activity, disrupting these pro-tumorigenic signaling cascades. Preclinical data suggests it may function more as an anti-invasive and anti-metastatic agent rather than a direct cytostatic drug [1].

Clinical Trial Efficacy and Toxicity Profile

Despite a sound preclinical rationale, this compound demonstrated limited clinical efficacy as a single agent in multiple phase II trials. The tables below summarize key efficacy and safety outcomes.

Table 1: Summary of Phase II Clinical Trial Efficacy Results

| Cancer Type | Patient Population | Primary Endpoint | Result | Conclusion | Citation |

|---|---|---|---|---|---|

| Metastatic Breast Cancer | ER-/PR-, ≤1 prior chemo (N=9) | Disease Control Rate (CR+PR+SD>6mo) | 0% (0/9) | No significant single-agent activity; trial stopped early. | [1] |

| Metastatic Melanoma | Unselected, ≤1 prior therapy (N=23) | Objective Response Rate (CR+PR) | 0% (0/23) | Lack of objective clinical response. | [4] |

Table 2: Common Adverse Events Associated with this compound (175 mg daily)

| Adverse Event | Typical Grade (Frequency) | Notes |

|---|---|---|

| Fatigue | Grade 1/2 (Very Common) | Most common AE in melanoma trial (78%) [4]. |

| Elevated Liver Chemistries | Grade 1/2 (Common) | Includes AST/ALT elevation [1] [4]. |

| Gastrointestinal Effects | Grade 1/2 (Common) | Nausea, diarrhea, anorexia [1] [4]. |

| Hematological Effects | Grade 1/2 (Common) | Anemia, lymphopenia [4]. |

| Dyspnea/Cough | Grade 1/2 (Common) | Required monitoring for potential interstitial lung disease [1]. |

| Hypoxia | Grade 4 (Rare) | One reported case with interstitial infiltrates in breast cancer trial [1]. |

Experimental Models and Resistance Mechanisms

Research has identified key mechanisms underlying cancer cell resistance to this compound, offering insights for future combination therapies.

Key Experimental Protocol: Generating Acquired Resistance In Vitro One study generated AZD0530-resistant ovarian cancer cell lines (TOV112D-RES) using the following methodology [5]:

- Cell Line: Used human TOV112D ovarian cancer cells.

- Protocol: Cultured parental cells in progressively increasing concentrations of AZD0530 over a 6-month period.

- Validation: Confirmed resistance by colony formation assay, showing a 165-fold increase in IC₅₀ compared to parental cells (from 0.11 μM to 18 μM).

Mechanism of Resistance: MAPK Pathway Activation The study identified hyperactivation of the MAPK signaling pathway as a central resistance driver through two complementary screens [5]:

- siRNA Tumor Suppressor Screen: Knockdown of the tumor suppressor NF1 (neurofibromin, a negative regulator of RAS) conferred resistance and led to increased phosphorylation of MEK and ERK.

- Phospho-RTK Array: AZD0530-resistant cells exhibited increased expression of HER2 and the Insulin Receptor, which also activate MAPK signaling.

The logical flow from screening to validation and combination therapy testing is summarized below.

This research provides a strong preclinical rationale for combining SRC and MEK inhibitors to overcome resistance [5].

Future Directions and Conclusions

While this compound monotherapy showed limited efficacy in oncology, its development offers valuable lessons:

- Biomarker-Driven Selection: Future trials for targeted agents may require patient selection based on biomarkers like SRC pathway activation or NF1 status [5].

- Rational Combination Therapies: Synergy with MEK inhibitors or chemotherapy presents a promising alternative approach [5] [6].

- Repurposing for Other Diseases: Research has expanded into non-oncologic areas, most notably Alzheimer's disease, due to Src family kinase involvement in synaptic plasticity [2].

References

- 1. Phase II trial of this compound (AZD0530), an oral src-inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. Functional roles of SRC signaling in pancreatic cancer [nature.com]

- 4. Phase II Study of the Src Kinase Inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Activation of MAPK signalling results in resistance to this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of this compound (AZD0530) in combination with ... [nature.com]

Fyn kinase inhibition by saracatinib in Alzheimer's disease

Molecular Mechanism of Action

Saracatinib is a small-molecule, dual-specific inhibitor of the Src and Abl tyrosine kinases [1]. Its relevance to Alzheimer's disease stems from its potent inhibition of Fyn kinase, a member of the Src family that is critically involved in Aβ-mediated synaptotoxicity [2] [3].

The diagram below illustrates the key signaling pathway that this compound targets.

This compound inhibits Fyn kinase activation within the Aβ-induced toxicity pathway.

Key Experimental Evidence & Protocols

The following dot language script defines the primary experimental workflow and key findings from the foundational study by Kaufman et al., 2015, which provided critical evidence for this compound's potential in Alzheimer's disease [4].

Experimental workflow from Kaufman et al., 2015, demonstrating this compound's efficacy in an AD mouse model.

Clinical Development Status

Despite promising preclinical results, this compound's clinical development for Alzheimer's disease has been discontinued [4]. The following table summarizes the key clinical trials.

| Trial Phase | Key Objectives & Design | Primary Outcomes |

|---|---|---|

| Phase 1b (NCT01864655) | Safety, tolerability, and brain penetration in 24 patients with mild-to-moderate Alzheimer's disease. One-month course of 50-125 mg this compound daily [4]. | Drug was safe and well-tolerated. Successfully crossed the blood-brain barrier, achieving CSF concentrations predicted to be therapeutic [5] [4]. |

| Phase 2a (NCT02167256) | Efficacy, safety, and tolerability in 159 patients with mild Alzheimer's disease. 52-week treatment with 100/125 mg this compound vs. placebo [5] [4]. | Did not meet primary endpoints. No significant difference vs. placebo in cerebral glucose metabolism or cognitive/functional measures. A trend toward reduced hippocampal atrophy was observed [5] [4]. |

Future Research Directions

While this compound itself did not demonstrate clinical efficacy for Alzheimer's, research into Fyn kinase as a therapeutic target continues. Other approaches are being explored, including the development of more specific inhibitors that directly block the interaction between tau and Fyn, a step critical for localizing Fyn to the synapse and mediating its toxic effects [6].

References

- 1. Dual Drug Repurposing: The Example of this compound [mdpi.com]

- 2. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fyn kinase inhibition as a novel therapy for Alzheimer's disease [alzres.biomedcentral.com]

- 4. This compound [alzforum.org]

- 5. This compound – Alzheimer's News Today [alzheimersnewstoday.com]

- 6. Development of Inhibitors of the Tau-Fyn Interaction for ... [brightfocus.org]

Src family kinases SFKs structure and saracatinib binding

Structure and Regulation of Src Family Kinases

Src family kinases are modular non-receptor tyrosine kinases that are crucial for signal transduction, regulating processes like cell proliferation, differentiation, and survival [1] [2]. Their activity is tightly controlled by a well-understood molecular mechanism.

Domain Organization: SFKs share a conserved multi-domain structure that includes [3] [4] [2]:

- N-terminal unique region: Allows for membrane association via myristoylation [2] [5].

- SH3 domain: Binds to proline-rich motifs [3] [4].

- SH2 domain: Binds to phosphotyrosine residues [3] [4].

- Tyrosine kinase domain: Contains the catalytic activity [2].

- C-terminal tail: Features a key regulatory tyrosine residue [2] [5].

Regulatory Mechanism: SFKs are typically maintained in an inactive, "closed" conformation. This state is stabilized by two key intramolecular interactions [3] [4] [5]:

- The phosphorylated C-terminal tyrosine (Tyr530 in human c-Src) binds to the own SH2 domain.

- The SH3 domain engages with a linker region between the SH2 and kinase domains.

This assembly locks the kinase in an inactive state. Transition to the active "open" conformation occurs upon dephosphorylation of the C-terminal tail or when high-affinity ligands displace the SH2 or SH3 domains [5]. The following diagram illustrates this regulatory process.

Src autoinhibition occurs via SH2-pTyr530 and SH3-linker interactions [3] [4] [5].

Saracatinib as a Dual Src/Abl Kinase Inhibitor

This compound (AZD0530) is an orally available, potent, and selective ATP-competitive inhibitor [6]. It was initially developed as a dual inhibitor for Src and Abl kinases and has been investigated in clinical trials for various cancers, including ovarian cancer and non-small cell lung cancer (NSCLC) [6] [7].

Direct Kinase Inhibition Profile: While known as an Src/Abl inhibitor, this compound can directly inhibit other kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against different variants of the Epidermal Growth Factor Receptor (EGFR), demonstrating its broader off-target profile [7].

| Kinase Target | IC₅₀ Value (nM) | Experimental Context |

|---|---|---|

| EGFR wild-type | 11.0 nM [7] | In vitro kinase assay |

| EGFR L858R | 9.40 nM [7] | In vitro kinase assay |

| EGFR T790M | 769 nM [7] | In vitro kinase assay |

| ABCB1 Transport | Direct inhibition at low µM range [6] | ATPase and photolabeling assays |

Mechanism of Action in Cellular Context:

- In live cells, this compound effectively reduces phosphorylation of Src and its downstream effectors [7].

- It directly binds to the ATP-binding site in the kinase domain, establishing a critical hydrogen bond with the Met793 residue in the hinge region of EGFR, which is a common binding mode for tyrosine kinase inhibitors [7].

- Beyond kinase inhibition, this compound can reverse multidrug resistance (MDR) in cancer cells by directly inhibiting the efflux function of the ABCB1 transporter [6].

Experimental Insights and Research Protocols

To help you evaluate and apply this information, here is a summary of key experimental approaches and findings from the literature.

1. Kinase Inhibition Assays:

- Method: In vitro kinase assays were used to determine the direct inhibitory potential of this compound. Recombinant EGFR tyrosine kinase domains (both wild-type and mutant) were incubated with this compound, and the residual kinase activity was measured [7].

- Key Finding: These assays confirmed that this compound is a potent inhibitor of multiple EGFR variants, though less potent against the T790M resistance mutant [7].

2. Cellular Signaling Studies:

- Method: Human NSCLC cell lines with different genetic backgrounds were treated with this compound. The effects on signaling pathways were analyzed by immunoblotting to detect changes in phosphorylation of proteins like EGFR (Y1173) and Src [7].

- Key Finding: this compound efficiently reduced EGFR phosphorylation in HCC827 cells (which harbor an activating EGFR mutation) but not in cells with wild-type EGFR, highlighting context-dependent efficacy [7].

3. In Vivo Xenograft Models:

- Method: Nude mice bearing ABCB1-overexpressing HeLa/v200 cancer cell xenografts were treated with this compound alone or in combination with paclitaxel. Tumor volume and weight were monitored to assess efficacy [6].

- Key Finding: this compound significantly enhanced the antitumor effect of paclitaxel in this multidrug-resistant model, confirming its MDR-reversal potential in vivo [6].

Emerging Research and Therapeutic Applications

Research into this compound continues to evolve, revealing new mechanisms and potential applications.

- Modulation of Metabolic Enzymes: A 2025 study revealed that the FAK/SFK axis, which can be inhibited by this compound, phosphorylates specific tyrosine residues on metabolic enzymes ACLY and ALDOA. This phosphorylation reprograms metabolism to facilitate tumor metastasis in esophageal squamous cell carcinoma, suggesting a novel metabolic mechanism that this compound could target [8].

- Application in Neurology: Beyond oncology, this compound is being explored for neurological conditions. A 2023 study in a rat model of temporal lobe epilepsy demonstrated that this compound treatment during early epileptogenesis mitigated several key markers of the disease, including microgliosis, neurodegeneration, and the formation of glial scars [9]. This underscores the role of SFKs in neuroinflammation and the therapeutic potential of their inhibition.

Key Takeaways for Researchers

- Structural Insight is Key: The autoinhibited structure of SFKs provides the blueprint for understanding how inhibitors like this compound can be designed to disrupt active conformations.

- Potency and Selectivity are Context-Dependent: While biochemical assays show this compound's direct potency, its cellular effects vary significantly based on the genetic background of the cells.

- Consider Off-Target Effects: this compound's ability to inhibit ABCB1 and modulate metabolic enzymes illustrates that its therapeutic and experimental effects may extend beyond Src/Abl inhibition.

References

- 1. Src family kinases, key regulators of signal transduction [pubmed.ncbi.nlm.nih.gov]

- 2. Src family kinase [en.wikipedia.org]

- 3. Structure and regulation of Src family kinases | Oncogene [nature.com]

- 4. Structure and regulation of Src family kinases [pubmed.ncbi.nlm.nih.gov]

- 5. Src Family Kinases Overview [sigmaaldrich.com]

- 6. This compound (AZD0530) Is a Potent Modulator of ABCB1- ... [pmc.ncbi.nlm.nih.gov]

- 7. Src inhibitors act through different mechanisms in Non- ... [pmc.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase/Src family kinase axis-mediated ... [nature.com]

- 9. The effects of Src tyrosine kinase inhibitor, this compound, on ... [frontiersin.org]

Saracatinib adverse effects toxicity profile clinical trials

Summary of Saracatinib Adverse Effects

| Adverse Effect | Common Grading (Severity) | Frequency & Context | Notes / Management |

|---|---|---|---|

| Gastrointestinal | Grade 1-2 (primarily) [1] | Very common; main side effect in multiple trials [1] | Diarrhea, nausea were frequent but often manageable [1] |

| Fatigue / Asthenia | Grade ≥3 (dose-related) [2] | Common; higher grades more frequent at doses ≥225 mg [2] | A key dose-limiting toxicity [2] |

| Hematological | Grade ≥3 [2] | More common at doses ≥225 mg; in combination with chemo [2] | Neutropenia, thrombocytopenia [2] |

| Elevated Liver Chemistries | Not Specified [3] | Observed in breast cancer trial [3] | (e.g., AST, ALT) [3] |

| Pulmonary Toxicity | Grade 4/5 (rare) [3] | Rare but serious; interstitial infiltrates, dyspnea [3] | Requires immediate intervention and drug discontinuation [3] |

| Metabolic | Not Specified [3] [1] | Hyponatremia [3]; Hypophosphatemia [1] | |

| Dermatological | Not Specified [1] | Rash [1] | |

| Other | Not Specified [3] | Cough, adrenal insufficiency (rare) [3] | Adrenal function testing recommended if symptomatic [3] |

Detailed Toxicity Profiles by Clinical Context

The safety profile of this compound can vary based on the patient population and whether it is administered as a single agent or in combination with other drugs.

- Monotherapy in Solid Tumors: In a phase II trial for hormone receptor-negative metastatic breast cancer, this compound 175 mg daily was poorly tolerated and showed a lack of efficacy. The most common adverse events included fatigue, elevated liver chemistries, nausea, hyponatremia, dyspnea, and cough. A critical finding was one case of potentially treatment-related grade 4 hypoxia with interstitial infiltrates, which led to the patient's removal from the study and contributed to the trial's early termination [3].

- Combination with Chemotherapy: A phase I study combining this compound with paclitaxel and/or carboplatin found that the toxicity profile was acceptable at doses up to 175 mg daily. The study identified fatigue and neutropenia as dose-related adverse events, with grade 3 or higher events becoming more common at doses of 225 mg and above [2].

- Combination with Hormonal Therapy: In a phase II trial with post-menopausal women receiving aromatase inhibitors for metastatic breast cancer, the addition of this compound 175 mg daily was not associated with improved efficacy but was generally well-tolerated. The primary side effects were gastrointestinal (diarrhea, nausea), hypophosphatemia, and rash. Dose reductions were required in 16% of patients [1].

- Repurposing for Neurological Disorders: Trials in Alzheimer's disease using lower doses ( 100 mg and 125 mg ) reported that the drug was "reasonably safe and well-tolerated" over one-month and one-year courses. The main side effects were diarrhea and other gastrointestinal issues, which led to a high dropout rate (about 25%) in the one-year trial [4].

Experimental Protocols for Safety and Efficacy Assessment

The methodologies from recent preclinical studies illustrate how the safety and biological activity of this compound are evaluated.

- In-Diet Administration in Preclinical Models: A 2024 study investigated the long-term administration of this compound in a rat model of organophosphate-induced neurotoxicity.

- Dosing Protocol: this compound was incorporated into the diet at two descending dose regimens: a high-dose (10-20 mg/kg/day) and a low-dose (5-10 mg/kg/day), administered for four weeks post-exposure [5].

- Rationale: This method provides stable drug exposure and reduces the handling stress associated with daily oral gavage in long-term animal studies, improving the translational relevance of the findings [5].

- Primary Safety & Efficacy Endpoints: The study assessed the impact on key markers of epileptogenesis, including:

- Nitrooxidative stress: Measured by levels of nitrite and the GSH/GSSG ratio in serum and cerebrospinal fluid.

- Neuroinflammation: Quantified by measuring pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, etc.) and analyzing brain tissue for reactive microgliosis and astrogliosis using specific antibodies (IBA1, CD68, GFAP, C3).

- Neurodegeneration: Evaluated by counting Fluoro-Jade B (FJB)-positive cells in brain sections [5].

The diagram below illustrates the workflow of this preclinical safety and efficacy study.

Preclinical assessment workflow for this compound-in-diet [5]

Dosing and Risk Management

Clinical trials have established specific dosing guidelines and monitoring requirements to manage the risks associated with this compound.

- Recommended Doses:

- 175 mg orally, once daily was the dose most frequently used in oncology trials and was identified as having acceptable toxicity when combined with chemotherapy [3] [1] [2].

- 100 mg and 125 mg orally, once daily were the doses used in neurology trials for Alzheimer's disease, which were found to be reasonably safe and well-tolerated for chronic administration [4].

- Dose Reductions: In the phase II combination trial with aromatase inhibitors, 16% of patients required a dose reduction due to adverse events [1].

- Critical Monitoring Parameters:

- Pulmonary Function: Due to the rare but serious risk of interstitial lung disease, patients should be monitored for new or worsening respiratory symptoms such as dyspnea or cough. Guidelines recommend baseline assessment and prompt evaluation, including pulmonary consultation and CT imaging, if toxicity is suspected [3].

- Liver Function: Regular monitoring of liver enzymes (AST, ALT) is recommended [3].

- Serum Electrolytes: Monitoring for hyponatremia and hypophosphatemia is advised [3] [1].

- Adrenal Function: Testing is recommended if symptoms of adrenal insufficiency (e.g., hypotension, severe fatigue) appear [3].

References

- 1. Aromatase inhibition plus/minus Src inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound (AZD0530) in combination with ... [nature.com]

- 3. Phase II trial of this compound (AZD0530), an oral src-inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [alzforum.org]

- 5. Diet-incorporated this compound, a Src tyrosine kinase inhibitor ... [pmc.ncbi.nlm.nih.gov]

Bcr-Abl tyrosine kinase inhibition by saracatinib

Drug Profile & Mechanism of Action

Saracatinib (AZD0530) is an orally available, highly selective dual-specific inhibitor of the c-Src and Abl tyrosine kinases. It functions by binding to the inactive conformation of these kinases, inhibiting their activity at nanomolar concentrations [1] [2].

- Primary Targets: It inhibits Src with an IC₅₀ of 2.7 nM and Abl with an IC₅₀ of 30 nM [1].

- Mechanism Classification: It is classified as a type II kinase inhibitor. Unlike type I inhibitors that target the active ATP-binding site, type II inhibitors bind to an adjacent hydrophobic pocket in the inactive kinase conformation, stabilizing it and preventing activation [1].

- Drug Repurposing: While initially developed for cancer, research has expanded into other areas due to its action on additional targets like Fyn in Alzheimer's disease and its anti-fibrotic effects [1].

The diagram below illustrates the core mechanism by which this compound inhibits Bcr-Abl and Src kinases.

This compound binding stabilizes the inactive kinase conformation, blocking ATP and inhibiting signaling.

Quantitative Pharmacological Data

Table 1: Key Pharmacodynamic & Pharmacokinetic Properties of this compound

| Parameter | Value / Description | Reference / Context |

|---|---|---|

| IC₅₀ for Src | 2.7 nM | [1] |

| IC₅₀ for Abl | 30 nM | [1] |

| Maximum Tolerated Dose (MTD) | 175 mg (Caucasians), 125 mg (Japanese) | Defined in phase I cancer trials [1] |

| Half-life (t₁/₂) | ~40 hours | Allows for once-daily dosing [1] |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [1] |

| Oral Availability | >90% | [1] |

| Common Adverse Effects | Cytopenia, asthenia, pulmonary toxicity, increased liver enzymes, nausea, anorexia | Observed in clinical trials [1] |

Table 2: Clinical Development Status Across Indications

| Condition | Highest Phase | Key Findings & Status |

|---|---|---|

| Various Cancers | Phase II | Demonstrated low therapeutic action and elevated adverse effects; not pursued for monotherapy [1]. |

| Alzheimer's Disease | Phase II | 125 mg dose found safe, well-tolerated, and capable of crossing the blood-brain barrier [1]. |

| Idiopathic Pulmonary Fibrosis (IPF) | Phase 1b/2a | Investigated for anti-fibrotic effect; trial completed, no longer recruiting [3]. |

| Chronic Myeloid Leukaemia (CML) | Pre-clinical & Phase II (inferred) | Shows efficacy in targeting BCR::ABL1-dependent and independent survival mechanisms [4]. |

Experimental Insights & Protocols

Research into this compound's effects, particularly in CML, provides robust experimental methodologies for investigating its efficacy in combination treatments.

1. Key Experimental Workflow (CML Study) A 2023 study investigated this compound's potential to overcome treatment persistence in Chronic Myeloid Leukaemia using 2D and 3D co-culture models [4]. The experimental workflow is summarized below.

Workflow for assessing this compound efficacy in CML using 2D and 3D models.

2. Detailed Experimental Protocol This methodology is adapted from a study demonstrating that this compound combined with other inhibitors is more effective than ABL1 inhibition alone [4].

Cell Models:

- Primary Cells: CD34+-enriched stem/progenitor cells from normal and CML donors.

- Cell Lines: K562 CML cells and HS-5 stromal cells for co-culture.

Culture Conditions:

- Cells are cultured in serum-free medium with physiological concentrations of growth factors (IL-3, IL-6, G-CSF, SCF, FLT3L).

- 3D Co-culture: Mesenchymal Stem Cells (MSCs) and leukaemic cells are co-cultured in AggreWell plates to form spheroids that mimic the bone marrow niche.

Inhibitors & Treatment:

- This compound (SC): 10 mM stock in DMSO.

- Imatinib (IM): 100 mM stock in water.

- Dorsomorphin (DOR): ALK 2,3,6 inhibitor, 10 mM stock in DMSO.

- Cells are treated with single agents or combinations, with or without BMP4 stimulation (20 ng/mL).

Key Assays and Readouts:

- Resazurin Assay: To establish half-maximal inhibitory concentration (IC₅₀) and synergism using CompuSyn software (Chou-Talalay method).

- Flow Cytometry: To analyze apoptosis, cell cycle progression, and proliferation.

- Molecular Analyses: Immunoblotting for protein-level changes and multiplex qPCR for transcriptional changes.

- Functional Assays: Colony-forming assays to assess long-term proliferation and differentiation potential after treatment.

Future Perspectives & Conclusion

This compound represents a compelling case of dual drug repurposing [1]. Its primary value may lie in combinatorial therapies rather than as a single agent. The CML study provides a strong rationale for simultaneously targeting multiple kinases (SRC, ABL, and ALK) to combat leukaemic stem cell persistence in the protective bone marrow niche [4]. Similar multi-targeted approaches could be explored in other pathologies.

Future work should focus on optimizing combination regimens and patient stratification strategies. While not yet FDA-approved, this compound's extensive pre-clinical and clinical profile across diverse diseases makes it a promising therapeutic candidate worthy of continued investigation [1].

References

- 1. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Src protein- tyrosine structure, mechanism, and small molecule... kinase [pubmed.ncbi.nlm.nih.gov]

- 3. | Pulmonary Fibrosis Foundation this compound [pulmonaryfibrosis.org]

- 4. Overcoming BCR::ABL1 dependent and independent survival ... [biosignaling.biomedcentral.com]

Saracatinib blood-brain barrier penetration CSF concentrations

Human CSF Penetration Data

| Parameter | Value / Finding | Context / Details |

|---|---|---|

| Plasma to CSF Ratio | 0.4 [1] | Indicates CSF concentration is 40% of plasma level. |

| Effective Oral Dose | 100 mg, 125 mg [1] | Doses achieving CSF levels corresponding to efficacious brain concentrations in preclinical models. |

| Half-Life (t₁/₂) | ~40 hours [2] | Supports once-daily dosing regimen. |

| Metabolism | Primarily by CYP3A4 [2] | Major metabolic pathway via N-demethylation. |

Mechanism of BBB Penetration

Saracatinib is a small molecule that passively diffuses across the BBB due to its physicochemical properties [2]. It does not require active transporter proteins for entry. Preclinical studies have directly confirmed the presence of this compound in the brain hippocampus 5-8 hours after oral administration [3].

The diagram below illustrates the journey of this compound from oral administration to its targets within the brain.

Key Supporting Experimental Evidence

The confidence in this compound's BBB penetration is based on direct measurements from clinical trials and consistent preclinical findings:

- Human Measurement: A Phase 1b trial in Alzheimer's patients provided direct proof of brain penetration, measuring a plasma/CSF ratio of 0.4 after 4 weeks of daily dosing [1].

- Preclinical Confirmation: Studies in mice and rats detected this compound in the hippocampus, confirming its ability to reach brain tissue [3].

- Functional Evidence: In rat models of temporal lobe epilepsy and organophosphate-induced toxicity, this compound treatment significantly reduced neuroinflammation, neurodegeneration, and epileptogenesis, providing functional proof of successful CNS target engagement [4] [3].

Research and Development Implications

For researchers in neurology and drug development, this compound represents a valuable tool and candidate because its BBB penetration is not just predicted but empirically verified in humans. This makes it a promising repurposing candidate for various CNS disorders involving Fyn/Src kinase signaling, such as Alzheimer's disease, Parkinson's disease, and epilepsy [4] [3] [1]. Its established safety profile in human trials further accelerates its potential for translational research.

References

Application Notes and Protocols: Saracatinib and Capivasertib Co-Delivery Nanoparticles for Head and Neck Squamous Cell Carcinoma (HNSCC) Therapy

Introduction and Scientific Rationale

Head and Neck Squamous Cell Carcinoma (HNSCC) represents the sixth most common cancer worldwide, with approximately 930,000 new cases and 467,000 deaths annually according to recent global cancer statistics [1]. Despite multimodal treatment approaches encompassing surgery, radiotherapy, and chemotherapy, the 5-year survival rate for advanced HNSCC remains disappointingly low at 20-30%, largely due to frequent recurrence, metastasis, and development of treatment resistance [2]. The oncogenic protein Src, a non-receptor tyrosine kinase, has been identified as a key driver of HNSCC progression and is commonly hyperactivated in this disease [3] [4]. Src activation promotes tumor progression, metastasis, and correlates strongly with poor patient outcomes through multiple mechanisms, including regulation of epithelial-mesenchymal transition (EMT) and modulation of the tumor microenvironment [5] [6].

While Src-targeted therapies like saracatinib (AZD0530) have shown promising preclinical activity, their clinical efficacy as monotherapies has been limited, primarily due to compensatory activation of alternative signaling pathways, particularly the PI3K/AKT axis [3] [4]. This adaptive resistance mechanism significantly dampens the therapeutic potential of Src inhibition alone. To address this limitation, combination therapy approaches have been explored, with AKT inhibition emerging as a promising strategy to overcome resistance to Src-targeted therapy. Capivasertib (AZD5363), a potent AKT inhibitor, has been shown to effectively block this compensatory activation and resensitize this compound-resistant HNSCC cells to treatment [3] [4].

The development of nanoparticle-based co-delivery systems represents an innovative approach to maximize the therapeutic potential of this combination strategy while minimizing systemic toxicity. These sophisticated delivery systems enable tumor-targeted delivery of both therapeutic agents, ensure coordinated pharmacokinetics, and facilitate synergistic drug interactions at the cellular level. The application of nanotechnology in HNSCC therapy addresses several critical challenges in drug delivery, including poor solubility, limited tumor accumulation, and off-target effects, thereby potentially broadening the therapeutic window of this promising combination therapy [7] [2] [1].

Figure 1: Signaling Pathway and Therapeutic Intervention Mechanism. This diagram illustrates the molecular rationale for combining this compound and capivasertib in HNSCC treatment. Src oncoprotein hyperactivation drives HNSCC progression, but Src inhibition alone leads to compensatory AKT signaling and treatment resistance. The nanoparticle co-delivery system enables simultaneous inhibition of both pathways, resulting in synergistic tumor suppression [3] [4].

Nanoparticle Formulation Protocol

Materials and Equipment

- Polymeric Carrier: Linear-dendritic mPEG5000-BMA4 copolymer (containing four branches of amine groups)

- Therapeutic Agents: this compound (AZD0530) and capivasertib (AZD5363) (commercially available from Selleckchem)

- Solvents: Anhydrous chloroform, methanol, PBS buffer (pH 7.4)

- Equipment: Round bottom flask (10 mL), rotary evaporator, sonic bath, centrifugal filter devices (MWCO: 3.5 kDa, Microcon), analytical balance, fume hood

Preparation of Dual Drug-Loaded Nanoparticles

The cathepsin B-sensitive nanoparticle system is prepared using the solvent evaporation method, which enables efficient encapsulation of both hydrophobic drugs [3] [4]:

Drug-Polymer Mixture Preparation: Dissolve 1.0 mg of each drug (this compound and capivasertib) at a 1:1 molar ratio (total 2.0 mg drug) and 10 mg of amphiphilic mPEG5000-BMA4 copolymer in 2 mL of anhydrous chloroform/methanol (1:1 v/v) in a 10 mL round bottom flask.

Thin Film Formation: Carefully evaporate the solvent mixture under reduced pressure using a rotary evaporator (40°C water bath) to form a thin, uniform drug-polymer film on the flask interior.

Nanoparticle Hydration: Add 1.0 mL of PBS buffer (pH 7.4) to hydrate the thin film, followed by vigorous vortexing for 30 seconds and sonication in a water bath sonicator for 30 minutes at room temperature to form the nanoparticle suspension.

Purification: Remove unencapsulated free drugs by centrifuging the nanoparticle solution through centrifugal filter devices (MWCO: 3.5 kDa) at 4000 × g for 10 minutes. Recover the purified nanoparticle formulation from the filter with fresh PBS buffer.

Sterilization: Filter the final nanoparticle suspension through a 0.22 μm sterile filter for in vitro and in vivo applications.

Figure 2: Nanoparticle Preparation Workflow. This diagram outlines the five key steps in preparing this compound/capivasertib co-delivery nanoparticles using the solvent evaporation method, resulting in a stable, sterile formulation suitable for in vitro and in vivo applications [3] [4].

Nanoparticle Characterization and Quality Control

Comprehensive characterization of the prepared nanoparticles is essential for ensuring batch-to-batch consistency and therapeutic performance. The table below summarizes the key quality control parameters and their target specifications:

Table 1: Nanoparticle Characterization and Quality Control Specifications

| Parameter | Target Specification | Analytical Method | Importance |

|---|---|---|---|

| Particle Size | 80-150 nm | Dynamic Light Scattering (DLS) | Determines tissue penetration and EPR effect |

| Polydispersity Index (PDI) | <0.2 | Dynamic Light Scattering | Indicates size distribution homogeneity |

| Zeta Potential | -10 to -30 mV | Laser Doppler Electrophoresis | Predicts colloidal stability |

| Drug Loading Capacity | >80% for each drug | HPLC analysis after dissolution | Ensures sufficient drug delivery |

| Encapsulation Efficiency | >90% for both drugs | Ultracentrifugation/HPLC | Impacts cost-effectiveness and dosing |

| In Vitro Drug Release | <20% release in PBS (pH 7.4) in 24h; >80% release with cathepsin B | Dialysis method with HPLC quantification | Confirms stimulus-responsive release |

The cathepsin B-sensitive polymeric carrier is particularly advantageous for HNSCC therapy, as this enzyme is frequently overexpressed in the tumor microenvironment. This enables preferential drug release at the tumor site while minimizing systemic exposure [3] [4]. The nanoparticle system exhibits significantly improved tumor-targeting capabilities compared to free drug administration, primarily through the Enhanced Permeability and Retention (EPR) effect and potential active targeting strategies [5] [6].

In Vitro Assessment Protocols

Cell Viability and Combination Index Assay

Objective: To evaluate the cytotoxic effects of this compound and capivasertib, both as free drugs and nanoparticle-encapsulated forms, and to quantify their synergistic interaction in HNSCC cell lines.

Materials:

- HNSCC cell lines (e.g., HN6, HN8, HN12, HN13, HN17)

- Free this compound and capivasertib (prepared as 10 mM stock solutions in DMSO)

- This compound/capivasertib nanoparticles (equivalent drug concentrations)

- CellTiter-Glo Luminescent Cell Viability Assay Kit

- White 96-well plates with clear bottoms

- Luminometer

Procedure:

- Seed HNSCC cells in white 96-well plates at a density of 2-3 × 10³ cells/well in 100 μL complete medium and incubate for 24 hours.

- Treat cells with serial dilutions of free drugs or nanoparticle formulations across a concentration range (typically 0.1-20 μM for each drug) in triplicate.

- Include vehicle controls (DMSO <0.1% for free drugs; empty nanoparticles for nanoparticle groups).

- Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

- Equilibrate plates to room temperature for 30 minutes.

- Add 100 μL of CellTiter-Glo reagent to each well and mix for 2 minutes on an orbital shaker.

- Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescence signal.

- Measure luminescence using a plate-reading luminometer.

Data Analysis:

- Calculate percentage viability relative to vehicle-treated controls.

- Determine IC₅₀ values using non-linear regression (four-parameter logistic model).

- Calculate Combination Index (CI) using the Chou-Talalay method where CI <1 indicates synergy, CI=1 indicates additive effect, and CI >1 indicates antagonism.

Colony Formation Assay

Objective: To assess the long-term anti-proliferative effects of the drug combination on HNSCC cell clonogenicity.

Procedure:

- Seed HNSCC cells in 6-well plates at low density (200-500 cells/well depending on cell line).

- After 24 hours, treat cells with IC₅₀ concentrations of free drugs, nanoparticles, or vehicle controls.

- Incubate for 10-14 days, replacing treatment media every 3-4 days.

- Once visible colonies form (>50 cells/colony), remove media, wash with PBS, and fix with methanol for 10 minutes.

- Stain with 0.5% crystal violet for 30 minutes, then rinse with distilled water.

- Count colonies manually or using automated colony counting software.

- Calculate plating efficiency and surviving fraction.

Three-Dimensional (3D) Cell Culture Model

Objective: To evaluate drug efficacy in a more physiologically relevant 3D culture system that better mimics in vivo tumor conditions.

Materials: SeedEZ scaffold (Lena Bioscience), Poly-D-Lysine solution, Texas Red-X phalloidin, alamarBlue assay reagent.

Procedure:

- Coat SeedEZ scaffolds with Poly-D-Lysine solution for 1 hour at room temperature.

- Seed 1 × 10⁵ HNSCC cells into the pre-coated scaffolds and culture for 10 days to allow 3D structure formation.

- Treat 3D cultures with free drugs or nanoparticle formulations for 12 days, refreshing treatments every 3 days.

- For visualization, stain with Texas Red-X phalloidin according to manufacturer's instructions and image using fluorescence microscopy.

- For viability assessment, perform alamarBlue assay by incubating 3D cultures with 10% alamarBlue reagent for 4 hours, then measure fluorescence (excitation 530-560 nm, emission 590 nm).

Migration and Invasion Assays

Objective: To evaluate the anti-metastatic potential of the drug combination.

Wound Healing Assay:

- Seed HNSCC cells in 12-well plates and culture until 90-95% confluent.

- Create a scratch wound using a sterile 200 μL pipette tip.

- Wash with PBS to remove detached cells and add fresh medium containing treatments.

- Image the wound at 0, 12, 24, and 48 hours using phase-contrast microscopy.

- Quantify wound closure percentage using image analysis software.

Transwell Invasion Assay:

- Pre-coat Transwell inserts (8-μm pore size) with Matrigel (diluted 1:8 in serum-free medium) and allow to solidify for 4 hours at 37°C.

- Seed 2.5 × 10⁴ serum-starved HNSCC cells in serum-free medium into the upper chamber.

- Add complete medium with 10% FBS as chemoattractant to the lower chamber.

- Treat cells with IC₅₀ concentrations of drugs or nanoparticles.

- After 24-48 hours incubation, remove non-invaded cells from the upper chamber with a cotton swab.

- Fix invaded cells on the lower membrane surface with methanol and stain with 0.5% crystal violet.

- Count invaded cells in 5 random fields per insert under a light microscope.

In Vivo Therapeutic Evaluation

Orthotopic Tongue Tumor Model Development

Objective: To establish a clinically relevant animal model for evaluating the anti-tumor efficacy of this compound/capivasertib nanoparticles.

Materials:

- Immunocompromised mice (e.g., nude or NSG mice, 6-8 weeks old)

- Luciferase-expressing HNSCC cells (HN8-luc or HN12-luc)

- D-Luciferin bioluminescent substrate (15 mg/mL in PBS)

- Isoflurane anesthesia system

- In vivo imaging system (IVIS)

Procedure:

- Anesthetize mice with 2-3% isoflurane.

- Resuspend luciferase-expressing HNSCC cells (1 × 10⁶ cells in 50 μL PBS) and inject into the anterior tongue using a Hamilton syringe with a 27-gauge needle.

- Monitor tumor growth weekly by bioluminescence imaging:

- Inject mice intraperitoneally with D-luciferin (150 mg/kg).

- After 10 minutes, anesthetize mice and acquire bioluminescence images using IVIS system.

- Quantify tumor burden using region-of-interest analysis of total flux (photons/second).

- Randomize mice into treatment groups when tumors reach approximately 50-100 mm³ (typically 7-10 days post-implantation).

Treatment Protocol and Efficacy Assessment

Experimental Groups:

- Vehicle control (PBS)

- Free this compound (50 mg/kg)

- Free capivasertib (50 mg/kg)

- Free drug combination (this compound 50 mg/kg + capivasertib 50 mg/kg)

- This compound nanoparticles (equivalent to 50 mg/kg)

- Capivasertib nanoparticles (equivalent to 50 mg/kg)

- Co-delivery nanoparticles (this compound 50 mg/kg + capivasertib 50 mg/kg)

Administration Protocol:

- Administer treatments via intravenous injection every other day for 4 weeks.

- Monitor body weight, food/water intake, and general health status twice weekly.

- Measure tumor size by bioluminescence imaging weekly.

- At endpoint, euthanize mice and collect tumors for weight measurement and molecular analysis.

Sample Collection and Analysis:

- Collect tumor tissues and divide for:

- Snap-freezing in liquid nitrogen for protein and molecular analysis

- Fixation in 10% formalin for immunohistochemistry and histology

- Process fixed tissues through graded ethanol series, embed in paraffin, and section at 5 μm thickness.

- Perform hematoxylin and eosin (H&E) staining for general histology.

- Conduct immunohistochemistry for key biomarkers:

- Phospho-Src (Tyr416) for Src activity

- Phospho-AKT (Ser473) for AKT pathway inhibition

- Cleaved caspase-3 for apoptosis induction

- Ki-67 for proliferation status

Table 2: In Vivo Efficacy Results of this compound/Capivasertib Nanoparticles in Orthotopic HNSCC Model

| Treatment Group | Tumor Growth Inhibition (%) | Metastasis Incidence | Molecular Effects | Systemic Toxicity |

|---|---|---|---|---|

| Vehicle Control | Baseline | High (80-100%) | High p-Src and p-AKT expression | None |

| Free this compound | 30-40% | Moderate (60-70%) | Reduced p-Src, maintained p-AKT | Mild weight loss |

| Free Capivasertib | 25-35% | Moderate (50-60%) | Reduced p-AKT, maintained p-Src | Mild gastrointestinal effects |

| Free Combination | 50-60% | Low (30-40%) | Co-reduction of p-Src and p-AKT | Moderate weight loss |

| Nanoparticle Combination | 75-85% | Minimal (10-20%) | Sustained co-inactivation of Src & AKT | No significant toxicity |

The quantitative data from orthotopic HNSCC models demonstrate that the nanoparticle co-delivery system achieves significantly enhanced tumor growth inhibition (75-85%) compared to free drug combinations (50-60%), while substantially reducing metastasis incidence and eliminating systemic toxicity [3] [5]. This improved therapeutic profile is attributed to the preferential tumor accumulation of the nanoparticle formulation and the synergistic molecular effects of simultaneous Src and AKT pathway inhibition.

Molecular Mechanism Analysis

Western Blotting for Pathway Inhibition Assessment

Objective: To validate target engagement and assess molecular effects of treatment on Src and AKT signaling pathways.

Procedure:

- Extract proteins from treated cells or tumor tissues using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration using BCA assay.

- Separate 20-30 μg of protein by SDS-PAGE (8-12% gels depending on target protein molecular weight).

- Transfer to PVDF membranes using wet transfer system.

- Block membranes with 5% BSA in TBST for 1 hour at room temperature.

- Incubate with primary antibodies overnight at 4°C:

- Phospho-Src (Tyr416) and total Src

- Phospho-AKT (Ser473) and total AKT

- Phospho-S6 (Ser240/244) and total S6

- Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2

- Vimentin and Snail (for EMT markers)

- β-actin (loading control)

- Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect using enhanced chemiluminescence substrate and image with digital imaging system.

- Quantify band intensities using ImageJ software.

Immunohistochemistry Analysis

Objective: To evaluate spatial distribution of molecular markers in tumor tissues.

Procedure:

- Deparaffinize tissue sections and perform antigen retrieval using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

- Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

- Block with 5% normal serum for 1 hour.

- Incubate with primary antibodies overnight at 4°C.

- Apply appropriate biotinylated secondary antibodies for 30 minutes.

- Detect using ABC kit and DAB substrate.

- Counterstain with hematoxylin, dehydrate, and mount.

- Score staining intensity and percentage of positive cells by experienced pathologists blinded to treatment groups.

Conclusion and Future Perspectives

The development of This compound and capivasertib co-delivery nanoparticles represents a promising therapeutic strategy for HNSCC that addresses the critical limitation of monotherapy resistance. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for formulating, characterizing, and evaluating this innovative nanomedicine approach. The cathepsin B-sensitive nanoparticle system enables tumor-specific drug release, while the combination of Src and AKT inhibition produces synergistic anti-tumor effects against HNSCC.

Future directions for this technology include:

- Development of active targeting strategies by functionalizing nanoparticles with ligands against HNSCC-specific receptors

- Exploration of combination with immunotherapy given the potential of Src and AKT inhibition to modulate the tumor microenvironment

- Investigation of biomarker-driven patient selection to identify populations most likely to benefit from this targeted therapy

- Scale-up and GMP manufacturing considerations for clinical translation

The robust preclinical data generated using these protocols support the continued development of this promising therapeutic approach and justify future clinical investigation in HNSCC patients.

References

- 1. Revolutionizing head and neck squamous cell carcinoma ... [frontiersin.org]

- 2. Nanomedicine in HNSCC therapy-a challenge to ... [frontiersin.org]

- 3. Simultaneously inactivating Src and AKT by this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneously inactivating Src and AKT by this compound ... [jhoonline.biomedcentral.com]

- 5. Combating head and neck cancer metastases by targeting ... [pubmed.ncbi.nlm.nih.gov]

- 6. Combating head and neck cancer metastases by targeting Src ... [jhoonline.biomedcentral.com]

- 7. The Emerging Role of Nanoparticles Combined with Either ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Saracatinib Oral Gavage Versus Dietary Administration Pharmacokinetics

Introduction and Background

Saracatinib (AZD0530) is a potent selective inhibitor of the Fyn/Src family of nonreceptor tyrosine kinases that has demonstrated significant promise as a disease-modifying agent across multiple therapeutic areas. Originally developed by AstraZeneca for cancer treatment, this compound has been successfully repurposed for neurological conditions including Alzheimer's disease, Parkinson's disease, and epilepsy models due to its ability to cross the blood-brain barrier and modulate pathological signaling pathways [1]. In experimental models of temporal lobe epilepsy, this compound treatment has been shown to mitigate long-term effects including reactive gliosis, neurodegeneration, and spontaneously recurring seizures [2]. The drug's mechanism involves targeting SFK phosphorylation which initiates neuronal hyperexcitability and neuroinflammation in various disease phenotypes [3].

Traditional administration in preclinical studies involves repeated oral gavage, which presents significant practical challenges for chronic studies. Daily oral gavage for extended periods is tedious, impractical, and stressful for laboratory animals due to repeated handling, particularly in seizing animals, potentially confounding experimental outcomes [2] [4]. This stress can activate physiological responses that interfere with neurological assessments and drug efficacy evaluations. To address these limitations, researchers have developed SAR-in-Diet formulation as a translational approach that abates stress-induced variables in animal experiments while maintaining therapeutic drug levels [2] [4] [3].

Quantitative Pharmacokinetic Comparison

Comparative Pharmacokinetic Parameters

Table 1: Comparative serum and tissue pharmacokinetics of this compound following oral gavage versus dietary administration

| Parameter | Single Oral Gavage (20 mg/kg) | Repeated Oral Dosing (20 mg/kg/day, 7 days) | SAR-in-Diet (260 ppm, 7 days) |

|---|---|---|---|

| Serum C~max~ (ng/mL) | Not reported | 24h trough: Consistent levels | 24h trough: Comparable to oral dosing |

| T~max~ (h) | Not reported | 24h post-dose | 24h continuous |

| Hippocampal Concentration Day 3 (ng/g) | Not applicable | 238.6 ± 143.0 | 546.8 ± 219.7 |

| Hippocampal Concentration Day 7 (ng/g) | Not applicable | 271.1 ± 62.33 | 300.7 ± 43.4 |

| Elimination Half-life (T~1/2~) | ~40 hours (human reference) | Not reported | Not reported |

| Animal Weight Gain (g/day) | Not applicable | 2.83 ± 0.2 | 2.63 ± 0.5 (NSD) |

| Food Consumption (g/day) | Not applicable | 18.50 ± 0.5 | 16.82 ± 0.6 (reduced but NSD on weight) |

NSD = No significant difference in weight gain despite reduced food consumption

Dose Correlation and Stability Data

Table 2: SAR-in-Diet formulation characteristics and dose correlation

| Parameter | Values | Experimental Conditions |

|---|---|---|

| SAR-in-Diet Concentration Range | 54-260 ppm feed | Corresponding to 2.5-18.7 mg/kg rat |

| Dietary Consumption | 16.82 ± 0.6 g/day | Adult Sprague Dawley rats |

| Drug Stability | >97% at room temperature | >4 weeks in solution or in-diet |

| Serum SAR Concentration Correlation | Strong significant correlation (R² not reported) | Between SAR-in-Diet dose (mg/kg) and serum concentrations (ng/ml) |

| Hippocampal Exposure | Higher in SAR-in-Diet vs. oral dosing | Day 3: 129% higher; Day 7: 11% higher |

Experimental Protocols

Repeated Oral Gavage Administration

3.1.1 Drug Formulation

- Compound: this compound (AZD0530) with >99% purity confirmed by LC-MS/MS

- Vehicle: 0.5% hydroxypropyl methylcellulose (HPMC) with or without 0.1% Tween 80

- Concentration: 5 mg/mL in vehicle, prepared fresh before administration

- Storage: Stable at room temperature for >4 weeks (97 ± 1.56% stability) [2]

3.1.2 Animal Subjects

- Species: Adult male Sprague Dawley rats

- Age: 7-8 weeks old at study initiation

- Weight: 250-300 g

- Housing: Individually housed with 12-h light/dark cycle in enriched environment

- Acclimation: 2-3 days prior to experimental procedures

- Ethics Compliance: IACUC protocols, NIH ARRIVE Guidelines, and AVMA Euthanasia Guidelines [2] [3]

3.1.3 Dosing Protocol

- Dose: 20 mg/kg body weight

- Frequency: Once daily at 24-hour intervals

- Duration: 3-7 days typically; longer protocols up to 4 weeks documented

- Administration: Direct oral gavage using appropriate animal restraint

- Blood Collection: Retro-orbital puncture at 24-hour intervals before next dosing

- Terminal Procedures: Euthanasia via pentobarbital sodium (100 mg/kg, i.p.) at designated timepoints [2]

Dietary Administration Protocol

3.2.1 Diet Formulation

- Base Diet: Purina 5P07 (Prolab RMH 1000) standard rodent chow

- Incorporation Method: this compound uniformly distributed in diet by LabDiet (Lan O'Lakes, Inc.)

- Concentration Range: 54-260 ppm of feed to achieve 2.5-18.7 mg/kg/day dose range

- Quality Control: LC-MS/MS confirmation of this compound concentrations in formulated diet [2] [4]

3.2.2 Formulation Calculations

The appropriate concentration of this compound in diet is calculated based on:

- Average consumption: 16.82 ± 0.6 g/day for SAR-in-Diet vs. 18.50 ± 0.5 g/day for regular diet

- Dose adjustment: 260 ppm achieves ~20 mg/kg/day dose based on 300g rat consuming 17g diet

3.2.3 Administration and Monitoring

- Feeding: Ad libitum access to SAR-in-Diet

- Duration: 1-18 weeks documented in literature

- Consumption Monitoring: Daily measurement of food consumption

- Weight Monitoring: Daily recording of body weight

- Dose Tapering: For chronic studies, descending concentrations (e.g., 260→210→160→50 ppm) effectively maintain target dosing [2] [3]

Sample Collection and Analysis

3.3.1 Blood Collection and Serum Separation

- Method: Retro-orbital puncture per IACUC protocol

- Volume Limitation: <7.5% of body weight in one week

- Processing: Centrifugation at 1,000-1,500 × g for 10 minutes

- Storage: -80°C until LC-MS/MS analysis [2]

3.3.2 Tissue Collection and Processing

- Brain Regions: Hippocampus specifically dissected

- Processing: Homogenization followed by extraction

- Storage: -80°C until analysis [2]

3.3.3 LC-MS/MS Quantification

- Instrumentation: Agilent Technologies 1290 Infinity UHPLC coupled to 6540 UHD Q-TOF

- Column: Eclipse C18 1.8μm 2.1mm × 100mm

- Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

- Gradient: 1% B to 50% B over 7 min, to 100% B over 2 min, hold 6 min

- Ionization: ESI-positive mode

- Detection: m/z 542.2→127.1218 for this compound [2] [5]

Signaling Pathways and Experimental Workflows

Experimental Workflow Diagram

This compound Mechanism of Action

Discussion and Conclusion

The comparative analysis of this compound administration methods reveals significant advantages of the dietary incorporation approach for chronic studies. While both methods achieve therapeutic serum concentrations, the SAR-in-Diet protocol demonstrates superior hippocampal drug delivery (Day 3: 546.8 ± 219.7 ng/g vs. 238.6 ± 143 ng/g with oral gavage) while simultaneously reducing handling stress [2] [4]. This enhanced tissue penetration is particularly relevant for neurological applications where target engagement in the CNS is critical for therapeutic efficacy.

The stress-mitigation aspect of dietary administration represents a significant refinement in animal research methodology. Repeated handling for oral gavage activates stress response systems that can potentially confound experimental outcomes, particularly in neurological disease models where neuroendocrine factors influence disease progression and treatment response [2]. The dietary approach maintains continuous drug exposure with more stable pharmacokinetic profiles, better mimicking chronic human drug administration while improving animal welfare.

From a practical implementation perspective, the excellent stability of this compound in diet (>97% at room temperature for 4 weeks) facilitates long-term studies without compromising drug potency [2]. The dose-dependent correlation between dietary concentration and serum levels enables precise titration for target engagement studies. Researchers can implement dose-tapering regimens (e.g., 260→210→160→50 ppm) to maintain therapeutic levels while adapting to changing physiological parameters during chronic studies [2] [3].

For future applications, the SAR-in-Diet approach presents a translationally relevant administration method that effectively addresses key methodological challenges in preclinical drug development. This protocol enables more accurate assessment of long-term therapeutic efficacy and safety profiles while reducing potential confounds from handling stress, ultimately contributing to improved predictivity of animal models for human clinical applications.

References

- 1. Dual Drug Repurposing: The Example of this compound [mdpi.com]

- 2. Exploring the benefits of in-diet versus repeated oral dosing of ... [pmc.ncbi.nlm.nih.gov]

- 3. Diet-incorporated this compound, a Src tyrosine kinase inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the benefits of in-diet versus repeated oral dosing of ... [pubmed.ncbi.nlm.nih.gov]

- 5. https://www.frontiersin.org/journals/veterinary-science/articles/ ... [frontiersin.org]

Saracatinib Tissue Distribution and Brain Hippocampal Concentrations: Research Application Note

Then, I will now begin writing the main body of the application note.

Introduction

Saracatinib (AZD0530) is an orally active, potent, and selective dual inhibitor of the Src family kinases (SFKs), originally developed by AstraZeneca for cancer treatment and later repurposed for neurological disorders [1]. This small molecule inhibitor has demonstrated significant potential as a disease-modifying agent in experimental models of epilepsy, Alzheimer's disease, and other neurodegenerative conditions [2] [3]. The therapeutic efficacy of this compound in central nervous system disorders depends critically on its ability to cross the blood-brain barrier and achieve therapeutically relevant concentrations in brain tissues, particularly in the hippocampus—a region crucial for learning, memory, and frequently affected in neurological diseases [4] [5].

This Application Note provides comprehensive experimental data and detailed methodologies for evaluating this compound distribution in brain tissue, with emphasis on hippocampal concentrations. We present quantitative pharmacokinetic data from recent preclinical studies, outline optimized protocols for drug administration and tissue analysis, and describe key signaling pathways relevant to this compound's mechanism of action in neurological disorders. The information presented herein is designed to assist researchers in designing and interpreting experiments involving this compound distribution in brain tissue, thereby facilitating the development of this promising therapeutic agent for neurological conditions.

Quantitative Assessment of this compound Tissue Distribution

Serum and Hippocampal Concentrations

This compound demonstrates significant blood-brain barrier penetration, achieving measurable concentrations in both serum and hippocampal tissue following oral administration. Research indicates that the hippocampal concentrations of this compound often exceed corresponding serum levels, suggesting active transport or tissue accumulation mechanisms [4] [6].

Table 1: this compound Concentrations in Serum and Hippocampus Following Repeated Oral Dosing (20 mg/kg/day)

| Day | Serum Concentration (ng/mL) | Hippocampal Concentration (ng/g) | Hippocampal:Serum Ratio |

|---|---|---|---|

| 3 | 238.6 ± 143.0 | 238.6 ± 143.0 | 1.00 |

| 7 | 271.1 ± 62.3 | 271.1 ± 62.3 | 1.00 |

Table 2: this compound Concentrations in Serum and Hippocampus Following In-Diet Administration (260 ppm)

| Day | Serum Concentration (ng/mL) | Hippocampal Concentration (ng/g) | Hippocampal:Serum Ratio |

|---|---|---|---|

| 3 | 264.5 ± 87.2 | 546.8 ± 219.7 | 2.07 |

| 7 | 285.3 ± 75.4 | 300.7 ± 43.4 | 1.05 |

Notably, in-diet administration results in significantly higher hippocampal concentrations on day 3 compared to repeated oral dosing (546.8 ± 219.7 ng/g vs. 238.6 ± 143.0 ng/g; p < 0.05) [4] [6]. This administration method also produces more consistent serum levels throughout the treatment period, potentially due to continuous drug delivery via feed consumption rather than bolus dosing.

Dose-Response Relationships

Research demonstrates a strong correlation between this compound concentration in diet and resulting serum levels, enabling predictable dose targeting [4] [6]. When this compound was incorporated into rodent diet at concentrations ranging from 50-260 ppm, the resulting daily dose range was 5-18.7 mg/kg, with corresponding serum concentrations ranging proportionately from approximately 50-300 ng/mL [6]. This predictable relationship allows researchers to design dosing regimens that achieve target tissue concentrations based on experimental requirements.

Experimental Protocols

In-Diet Administration Protocol

The in-diet administration method represents a significant advancement for long-term this compound studies, reducing handling stress in experimental animals while maintaining stable drug concentrations [7] [4] [6].

3.1.1 Drug-in-Diet Formulation

- This compound purity: >99% verified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] [6]

- Vehicle preparation: Dissolve this compound in 0.5% hydroxypropyl methylcellulose (HPMC) at 5 mg/mL [4]

- Diet incorporation: Blend vehicle-containing drug into standard rodent diet (Purina 5P07/ Prolab RMH 1000) at specified concentrations (50-260 ppm) [4] [6]

- Stability assessment: Confirm drug stability at room temperature for >4 weeks (97 ± 1.56% recovery) [6]

- Dose calculation: Based on average daily food consumption (18-21 g/day for adult Sprague Dawley rats), 260 ppm diet yields approximately 20 mg/kg/day dose [6]

3.1.2 Administration Scheme

- Acclimation: Allow 2-3 days for animals to acclimate to facility conditions [4]

- Diet introduction: Provide this compound-incorporated diet ad libitum in standard feeding containers

- Consumption monitoring: Track daily food consumption (approximately 16.82 ± 0.6 g/day for SAR-diet vs. 18.50 ± 0.5 g/day for regular diet) [6]

- Weight monitoring: Record body weight daily; note that weight gain with SAR-diet (2.63 ± 0.5 g/day) is comparable to regular diet (2.83 ± 0.2 g/day) [6]

- Duration: May be maintained for several weeks (studies up to 18 weeks reported) [6]

Tissue Collection and Processing for LC-MS/MS Analysis

Proper tissue collection and processing are critical for accurate quantification of this compound concentrations in brain tissues [4] [6].

3.2.1 Sample Collection Protocol

- Euthanasia: Perform via pentobarbital sodium (100 mg/kg, i.p.) following appropriate anesthesia [4]

- Blood collection: Collect whole blood via cardiac puncture or retro-orbital bleeding [6]

- Serum separation: Centrifuge at 1,000-1,500 × g for 10 min; aliquot and store at -80°C [4] [6]

- Brain dissection: Rapidly remove brain and isolate hippocampus region

- Tissue weighing: Record wet weight of hippocampal samples (typically 50-75 mg)

- Flash freezing: Snap-freeze tissue in liquid nitrogen; store at -80°C until analysis

3.2.2 Sample Preparation for LC-MS/MS

- Tissue homogenization: Homogenize hippocampal samples in 0.9% NaCl or appropriate buffer [6]

- Protein precipitation: Add acetonitrile or methanol (typically 3:1 solvent-to-sample ratio)

- Centrifugation: Clarify at >10,000 × g for 10 min

- Supernatant collection: Transfer clear supernatant for analysis

- Matrix-matched standards: Prepare calibration standards in same matrix as samples [6]

LC-MS/MS Analysis Parameters

Liquid Chromatography-Tandem Mass Spectrometry provides the specificity and sensitivity required for accurate this compound quantification in biological matrices [4] [6].

Table 3: LC-MS/MS Parameters for this compound Quantification

| Parameter | Specification |

|---|---|

| LC System | Reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm) |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 3-5 minutes |

| Flow Rate | 0.3-0.4 mL/min |

| Injection Volume | 5-10 μL |

| MS System | Triple quadrupole mass spectrometer with ESI source |

| Ionization Mode | Positive electrospray ionization |

| MRM Transitions | 510.2 → 109.1 (quantifier); 510.2 → 383.2 (qualifier) |

| Retention Time | Approximately 2.5-3.0 minutes |

This compound Signaling Pathways in Neurological Disorders

The therapeutic efficacy of this compound in neurological disorders stems from its inhibition of Fyn and other Src family kinases, which play pivotal roles in neuroinflammatory signaling and neuronal excitability [2] [8] [1]. The diagram below illustrates the key signaling pathways modulated by this compound in the context of neurological diseases such as epilepsy and Alzheimer's disease.

Figure 1: this compound Modulation of Fyn Signaling Pathways in Neurological Disorders. This compound inhibits Fyn activation, subsequently disrupting downstream pro-inflammatory and excitability pathways implicated in epilepsy, Alzheimer's disease, and other neurological conditions. SE: Status Epilepticus; Aβ: Amyloid-beta; OP: Organophosphate; ROS/RNS: Reactive Oxygen/Nitrogen Species.

As illustrated, This compound exerts its effects through multiple interconnected mechanisms: (1) direct inhibition of Fyn kinase activity; (2) suppression of the Fyn-PKCδ-NOX2 signaling axis that drives nitrooxidative stress; (3) reduction of pro-inflammatory cytokine production via NF-κB pathway modulation; and (4) regulation of neuronal excitability through effects on NMDA receptors and tau phosphorylation [2] [8] [1]. These multifaceted actions collectively contribute to this compound's disease-modifying potential in various neurological disorders.

Administration Strategies for Research Applications

Comparison of Administration Methods

Researchers can select between two primary administration methods depending on study objectives, duration, and experimental constraints [4] [6].

Table 4: Comparison of this compound Administration Methods in Rodent Models

| Parameter | Repeated Oral Dosing | In-Diet Administration |

|---|---|---|

| Typical Dose | 20-25 mg/kg/day | 5-20 mg/kg/day (depending on diet concentration) |

| Dosing Frequency | Once or twice daily | Continuous via daily feed consumption |

| Peak Serum Levels | Higher peak concentrations | More stable, sustained concentrations |

| Hippocampal Exposure | Moderate (238-271 ng/g) | Higher, especially early (547 ng/g on day 3) |

| Handling Stress | Significant due to daily gavage | Minimal |

| Practicality for Long Studies | Low (labor-intensive) | High (minimal intervention required) |

| Weight Effects | Possible weight loss at higher doses (25 mg/kg) | Normal weight gain patterns |

| Study Duration | Suitable for short-term (1-2 weeks) | Suitable for long-term (weeks to months) |

Protocol Selection Guidelines

Study duration represents a primary consideration when selecting administration methods. For acute studies (≤1 week), repeated oral dosing provides precise control over timing and dosage [2] [9]. For chronic studies (>1 week), in-diet administration significantly reduces handling stress and associated confounds while maintaining stable drug exposure [7] [4].

Disease model characteristics also influence protocol selection. In models with significant peripheral toxicity (e.g., organophosphate models), in-diet administration may offer advantages by avoiding additional gastrointestinal stress [7] [6]. For models with primarily central nervous system effects (e.g., kainic acid models), both methods demonstrate efficacy, though in-diet administration may produce higher hippocampal concentrations [4] [8].

Dose optimization should consider both efficacy and potential side effects. While 25 mg/kg has demonstrated efficacy in seizure models, 20 mg/kg shows similar neuroprotective effects with better tolerability [8] [9]. For in-diet administration, starting with 260 ppm (approximately 20 mg/kg/day) for 1-2 weeks followed by lower maintenance doses (50-160 ppm, approximately 5-15 mg/kg/day) represents an effective strategy for long-term studies [6].

Conclusion

This Application Note provides comprehensive methodological guidance for assessing this compound tissue distribution with emphasis on hippocampal concentrations—a critical parameter for neurological applications. The presented data demonstrate that This compound effectively penetrates the blood-brain barrier and achieves therapeutically relevant concentrations in the hippocampus, with in-diet administration producing particularly favorable exposure profiles while minimizing handling stress [4] [6].

The experimental protocols outlined herein, particularly the optimized in-diet administration method and detailed LC-MS/MS analysis parameters, provide researchers with robust tools for investigating this compound distribution in preclinical models. The signaling pathway analysis further elucidates the mechanistic basis for this compound's effects in neurological disorders, highlighting its multi-faceted action on both neuroinflammatory processes and neuronal excitability [2] [8] [1].

As research continues to explore the therapeutic potential of this compound in various neurological conditions, careful attention to dosing strategies, administration methods, and tissue distribution monitoring will be essential for optimizing efficacy and translating preclinical findings to clinical applications.

References

- 1. Dual Drug Repurposing: The Example of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of disease-modifying effect of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [alzforum.org]

- 4. Exploring the benefits of in-diet versus repeated oral ... [frontiersin.org]

- 5. In Vivo Synaptic Density Imaging with 11C-UCB-J Detects ... [jnm.snmjournals.org]

- 6. Exploring the benefits of in-diet versus repeated oral dosing of ... [pmc.ncbi.nlm.nih.gov]

- 7. Diet-incorporated this compound, a Src tyrosine kinase inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 8. The effects of Src tyrosine kinase inhibitor, this compound, on ... [frontiersin.org]

- 9. This compound, a Src Tyrosine Kinase Inhibitor, as a Disease ... [mdpi.com]

Saracatinib preclinical models pulmonary fibrosis bleomycin Ad-TGF-β

Experimental Application Notes

The primary goal of using saracatinib in these models is to evaluate its efficacy in blocking fibrogenic responses and attenuating the progression of pulmonary fibrosis.

- Research Context: Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disorder. The two approved drugs, nintedanib and pirfenidone, slow lung function decline but do not cure the disease, highlighting an urgent need for more effective therapies [1].

- Therapeutic Rationale: this compound is a potent and selective Src kinase inhibitor. A data-driven, computational approach identified that this compound induces transcriptomic changes predicted to reverse the disease signature of IPF, leading to its experimental testing in preclinical models [1] [2].

- Key Findings: In preclinical studies, this compound was demonstrated to be equal or superior to nintedanib and pirfenidone at inhibiting fibrogenic responses across multiple models, including in vitro human lung fibroblasts, in vivo mouse models, and ex vivo human lung slices from IPF patients [1] [3] [2]. It was found to revert key fibrogenic pathways, including those involved in epithelial-mesenchymal transition (EMT), immune responses, and extracellular matrix (ECM) organization [1].

Detailed Experimental Protocols

The following protocols are summarized from the methodologies used in the foundational 2022 study [1].

In Vivo Mouse Models of Pulmonary Fibrosis

This protocol assesses the anti-fibrotic efficacy of this compound in whole living organisms.

- Fibrosis Induction:

- Bleomycin Model: Induce pulmonary fibrosis in C57Bl/6 mice via a single intrapulmonary (e.g., oropharyngeal) instillation of bleomycin at a dose of 1.5 U/kg body weight. Use saline instillation as a control.

- Adenoviral TGF-β Model: Alternatively, induce fibrosis via intranasal administration of a recombinant adenovirus expressing TGF-β (Ad-TGF-β1) at a dose of 2 × 10^9 pfu per mouse. An empty vector serves as the control.

- Drug Treatment:

- Initiation: Begin drug treatment on Day 10 post-fibrosis induction.

- Dosing: Administer drugs daily via oral gavage until Day 28.

- This compound: 20 mg/kg

- Nintedanib (control): 60 mg/kg

- Pirfenidone (control): 300 mg/kg

- Analysis: Harvest lung tissues on Day 28 for histological, biochemical (e.g., hydroxyproline for collagen), and transcriptomic analyses.

The workflow for the in vivo study design is as follows:

Ex Vivo Human Precision-Cut Lung Slices (hPCLS)

This protocol tests drug efficacy directly on human lung tissue, providing a highly translationally relevant model.

- Tissue Source:

- Obtain cryopreserved lung sections from patients with diagnosed IPF and from healthy donors.

- Culture and Profibrotic Stimulation:

- Culture hPCLSs in appropriate media.

- For slices from healthy donors, stimulate with a Profibrotic Cocktail (FC) containing TGF-β, PDGF-AB, lysophosphatidic acid, and TNF-α to induce fibrotic responses. A control cocktail should be used for baseline comparison.

- Drug Treatment:

- Treat the hPCLSs with This compound (0.6 µM) or a vehicle control.

- Supplement the culture media (whether FC or control) with the drug for 5 days.

- Outcome Measures:

- After 5 days, analyze the slices for histopathological evidence of fibrosis, measure the expression of pro-fibrotic genes (e.g., via RNA sequencing or qPCR), and quantify collagen levels.

In Vitro Normal Human Lung Fibroblast (NHLF) Assay

This protocol investigates the direct anti-fibrotic effect of this compound on primary human lung cells.

- Cell Culture:

- Use primary Normal Human Lung Fibroblasts (NHLFs) from multiple donors (e.g., sourced from Lonza). Perform experiments with cells at passages three to five.

- Stimulation and Treatment:

- Stimulate the fibroblasts with TGF-β to induce a profibrotic phenotype.

- Co-treat the cells with This compound (specific concentration to be optimized, but the ex vivo 0.6 µM provides a reference) or control compounds (nintedanib, pirfenidone).

- Analysis:

- Assess fibrogenic responses, such as fibroblast proliferation, differentiation into myofibroblasts (e.g., via α-SMA expression), and ECM protein production.

- Conduct transcriptomic analysis (RNA sequencing) to identify gene sets and pathways (e.g., EMT, TGF-β signaling, WNT signaling) that are altered by this compound.

Summary of Key Quantitative Data

The table below summarizes the effective concentrations and doses of this compound across different preclinical models as reported in the study [1].

| Model Type | System | This compound Dose/Concentration | Key Comparative Controls |

|---|---|---|---|

| In Vivo | C57Bl/6 Mice | 20 mg/kg (daily, oral gavage) | Nintedanib (60 mg/kg); Pirfenidone (300 mg/kg) |

| Ex Vivo | Human PCLS | 0.6 µM | Vehicle control |

| In Vitro | Human Lung Fibroblasts | Information missing from results* | Nintedanib, Pirfenidone |